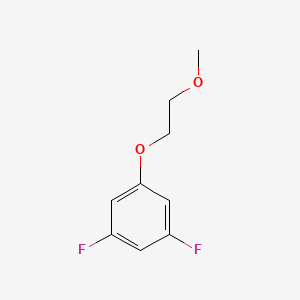
1,3-Difluoro-5-(2-methoxyethoxy)benzene
Description
1,3-Difluoro-5-(2-methoxyethoxy)benzene (CAS: 1355011-33-4) is a fluorinated aromatic ether characterized by fluorine atoms at the 1- and 3-positions of the benzene ring and a 2-methoxyethoxy group at the 5-position. Its molecular formula is C₉H₁₀F₂O₂, with a molecular weight of 200.17 g/mol. The compound has been listed as a discontinued product, likely due to challenges in synthesis, stability, or commercial viability .
The 2-methoxyethoxy substituent introduces both electron-donating (ether oxygen) and steric effects, influencing solubility and reactivity. Fluorine atoms, being strongly electron-withdrawing, direct electrophilic substitution to specific positions on the ring.
Propriétés
Formule moléculaire |
C9H10F2O2 |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
1,3-difluoro-5-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C9H10F2O2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 |
Clé InChI |
OGSJAHQLMMMHNH-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=CC(=C1)F)F |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
Key structural analogs include fluorobenzenes with alkoxy, methoxy, or ethoxy substituents. Differences in substituent position, chain length, and electronic properties significantly alter physical, chemical, and functional characteristics. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Fluorobenzenes
| Compound Name | CAS Number | Substituents | Molecular Formula | Key Differences |
|---|---|---|---|---|
| 1,3-Difluoro-5-(2-methoxyethoxy)benzene | 1355011-33-4 | 1,3-diF, 5-OCH₂CH₂OCH₃ | C₉H₁₀F₂O₂ | Discontinued; longer alkoxy chain |
| 1,3-Difluoro-5-(methoxymethyl)benzene | 228122-40-5 | 1,3-diF, 5-CH₂OCH₃ | C₈H₈F₂O | Shorter substituent; higher volatility |
| 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene | 1804417-45-5 | 1-OCH₃, 2-OCH₃, 5-OCH₂CH₃, 3-F | C₁₁H₁₅FO₃ | Multiple methoxy groups; different regiochemistry |
| Diflufenican (Agrochemical) | 83164-33-4 | 2,4-diF, pyridinecarboxamide | C₁₉H₁₁F₂N₂O₂ | Bioactive; herbicide application |
Key Observations:
Substituent Length and Polarity :
- The 2-methoxyethoxy group in the target compound enhances hydrophilicity compared to shorter chains (e.g., methoxymethyl in CAS 228122-40-5) .
- Longer alkoxy chains may improve solubility in polar solvents but reduce thermal stability.
Regiochemical Effects :
- Fluorine position (e.g., 1,3- vs. 2,4-difluoro) directs electrophilic substitution. For example, 1,3-difluoro derivatives favor meta/para substitution, whereas 2,4-difluoro analogs (e.g., diflufenican) are optimized for herbicidal activity .
Functional Group Diversity :
- Compounds like diflufenican incorporate heterocyclic moieties (pyridinecarboxamide), enhancing bioactivity compared to simpler ethers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


